REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.O1CCCC1.[CH3:14][NH2:15]>CO.[Pd]>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:15][CH3:14])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude material was distilled at 44-45° C. at 0.3 mm Hg
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |